molecular formula CF3OCF2CF2OCH2COOH<br>C5H3F7O4 B15174551 [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-40-6

[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

Katalognummer: B15174551
CAS-Nummer: 919005-40-6
Molekulargewicht: 260.06 g/mol
InChI-Schlüssel: UAYQEKBPFNNGSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C5H3F7O4. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications .

Vorbereitungsmethoden

The synthesis of [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves multiple steps. One common method includes the reaction of tetrafluoroethylene with trifluoromethanol in the presence of a catalyst to form the intermediate compound, which is then further reacted with acetic acid under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its high reactivity and stability play a crucial role in its biological effects .

Vergleich Mit ähnlichen Verbindungen

[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

These compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

919005-40-6

Molekularformel

CF3OCF2CF2OCH2COOH
C5H3F7O4

Molekulargewicht

260.06 g/mol

IUPAC-Name

2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

InChI

InChI=1S/C5H3F7O4/c6-3(7,15-1-2(13)14)4(8,9)16-5(10,11)12/h1H2,(H,13,14)

InChI-Schlüssel

UAYQEKBPFNNGSX-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)OC(C(OC(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.